molecular formula C12H15NO2 B11897175 (S)-1-Benzyl-5-hydroxypiperidin-2-one

(S)-1-Benzyl-5-hydroxypiperidin-2-one

Cat. No.: B11897175
M. Wt: 205.25 g/mol
InChI Key: KZTIAEIAFIDXCI-NSHDSACASA-N
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Description

(S)-1-Benzyl-5-hydroxypiperidin-2-one is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound features a piperidinone ring substituted with a benzyl group and a hydroxyl group, making it a versatile intermediate in the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-Benzyl-5-hydroxypiperidin-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate piperidine derivative.

    Benzylation: The piperidine derivative undergoes benzylation using benzyl bromide in the presence of a base such as sodium hydride or potassium carbonate.

    Hydroxylation: The benzylated intermediate is then subjected to hydroxylation using oxidizing agents like osmium tetroxide or potassium permanganate to introduce the hydroxyl group at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, precise temperature control, and efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-1-Benzyl-5-hydroxypiperidin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using reagents like chromium trioxide or pyridinium chlorochromate.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide or potassium carbonate in acetonitrile.

Major Products

    Oxidation: 1-Benzyl-5-oxopiperidin-2-one.

    Reduction: 1-Benzyl-5-hydroxypiperidin-2-ol.

    Substitution: Various substituted piperidinones depending on the nucleophile used.

Scientific Research Applications

(S)-1-Benzyl-5-hydroxypiperidin-2-one has a wide range of applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and natural products.

    Biology: The compound is used in the study of enzyme mechanisms and as a building block for bioactive compounds.

    Medicine: It is a precursor in the synthesis of pharmaceutical agents, including potential drugs for neurological disorders.

    Industry: The compound is utilized in the production of fine chemicals and as a starting material for various chemical processes.

Mechanism of Action

The mechanism of action of (S)-1-Benzyl-5-hydroxypiperidin-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The benzyl group provides hydrophobic interactions, enhancing the compound’s binding affinity to its targets. These interactions can modulate enzyme activity, receptor binding, and other biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    ®-1-Benzyl-5-hydroxypiperidin-2-one: The enantiomer of the compound with similar chemical properties but different biological activity.

    1-Benzyl-5-oxopiperidin-2-one: Lacks the hydroxyl group, leading to different reactivity and applications.

    1-Benzyl-5-hydroxypiperidin-2-ol: The reduced form with an additional hydroxyl group.

Uniqueness

(S)-1-Benzyl-5-hydroxypiperidin-2-one is unique due to its specific stereochemistry, which imparts distinct biological activity and reactivity compared to its enantiomer and other related compounds. This makes it a valuable compound in asymmetric synthesis and chiral drug development.

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

(5S)-1-benzyl-5-hydroxypiperidin-2-one

InChI

InChI=1S/C12H15NO2/c14-11-6-7-12(15)13(9-11)8-10-4-2-1-3-5-10/h1-5,11,14H,6-9H2/t11-/m0/s1

InChI Key

KZTIAEIAFIDXCI-NSHDSACASA-N

Isomeric SMILES

C1CC(=O)N(C[C@H]1O)CC2=CC=CC=C2

Canonical SMILES

C1CC(=O)N(CC1O)CC2=CC=CC=C2

Origin of Product

United States

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